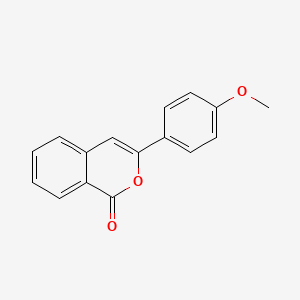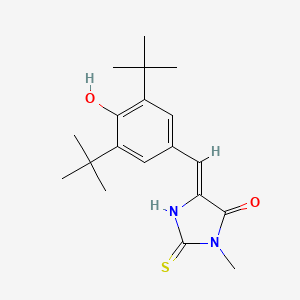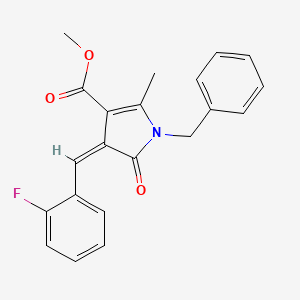![molecular formula C31H34N2O6S B11639905 ethyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639905.png)
ethyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This complex compound belongs to the class of thiazole derivatives. Its intricate structure combines various functional groups, making it intriguing for both synthetic chemists and researchers in other fields. Let’s explore its preparation, reactions, applications, and unique features.
準備方法
Synthetic Routes::
Stepwise Synthesis:
One-Pot Synthesis:
Industrial Production:: While industrial-scale production details are proprietary, the compound can be synthesized efficiently using established methods.
化学反応の分析
Reactions::
Oxidation: The compound may undergo oxidation at the phenolic hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazole positions.
Reduction: Reduction of the carbonyl group is feasible.
Oxidation: Oxone, m-CPBA
Substitution: Alkyl halides, amines
Reduction: Sodium borohydride, lithium aluminum hydride
- Oxidation: 4-tert-butylphenyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Substitution: Various alkylated or arylated derivatives
科学的研究の応用
Chemistry: As a versatile building block for drug discovery and materials science.
Biology: Investigating its interactions with enzymes, receptors, or cellular pathways.
Medicine: Potential therapeutic applications (e.g., anti-inflammatory, anticancer).
Industry: Used in the synthesis of novel compounds or as a reference standard.
作用機序
The compound’s effects likely involve interactions with specific protein targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
類似化合物との比較
Similar Compounds:
特性
分子式 |
C31H34N2O6S |
|---|---|
分子量 |
562.7 g/mol |
IUPAC名 |
ethyl 2-[(3E)-2-(4-tert-butylphenyl)-3-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C31H34N2O6S/c1-8-38-21-14-15-22(17(3)16-21)25(34)23-24(19-10-12-20(13-11-19)31(5,6)7)33(28(36)26(23)35)30-32-18(4)27(40-30)29(37)39-9-2/h10-16,24,34H,8-9H2,1-7H3/b25-23+ |
InChIキー |
BTKZIROVCGIUDI-WJTDDFOZSA-N |
異性体SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C(C)(C)C)/O)C |
正規SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C(C)(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639839.png)
![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639842.png)
![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B11639851.png)
![4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11639852.png)

![(2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11639867.png)
![3-hexyl-4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11639869.png)
![N-(4-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B11639874.png)

![3-(4-methoxyphenyl)-2-[(E)-2-(3-methylphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11639881.png)
![Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate](/img/structure/B11639883.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11639888.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11639897.png)
